3-(4-(2-methoxyethyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
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Overview
Description
3-(4-(2-methoxyethyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-methoxyethyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.
Attachment of the Pyridin-3-ylmethyl Group: This step involves the nucleophilic substitution reaction where the triazole intermediate reacts with pyridin-3-ylmethyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Methoxyethyl Group: The final step includes the alkylation of the triazole compound with 2-methoxyethyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyridin-3-ylmethylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the indole moiety, potentially leading to the formation of dihydro derivatives.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of bases such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole or indole rings.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various enzymes and receptors, making it a candidate for drug development.
Medicine
Medicinally, 3-(4-(2-methoxyethyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring and the indole moiety are crucial for binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(2-methoxyethyl)-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
- 3-(4-(2-methoxyethyl)-5-((pyridin-4-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
Uniqueness
The uniqueness of 3-(4-(2-methoxyethyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The position of the pyridin-3-ylmethyl group, in particular, can affect the compound’s binding affinity and selectivity towards biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
3-[4-(2-methoxyethyl)-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c1-25-10-9-24-18(16-12-21-17-7-3-2-6-15(16)17)22-23-19(24)26-13-14-5-4-8-20-11-14/h2-8,11-12,21H,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYWUFWJQVXUIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC2=CN=CC=C2)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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